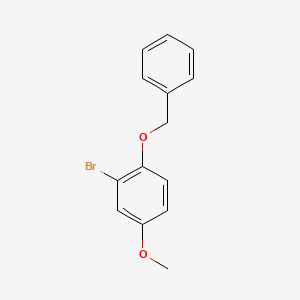

1-Benzyloxy-2-bromo-4-methoxybenzene

Description

1-Benzyloxy-2-bromo-4-methoxybenzene (CAS: 153240-85-8; synonyms: 2-Benzyloxy-4-methoxyphenyl bromide, MFCD07367815) is a brominated aromatic compound featuring a benzyloxy group at position 1, a bromine atom at position 2, and a methoxy group at position 4 . Its molecular formula is C₁₄H₁₃BrO₂ (molecular weight: 293.16 g/mol). The compound is synthesized via a multi-step protocol involving:

Acetyl protection of 4-methoxyphenol.

Bromination at the ortho position using N-bromosuccinimide (NBS).

Hydrolysis and benzyloxy substitution via benzyl bromide .

Single-crystal X-ray diffraction confirms its planar aromatic structure, with a mean C–C bond length of 0.009 Å and refinement parameters (R factor = 0.055, wR = 0.164) .

Properties

IUPAC Name |

2-bromo-4-methoxy-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-12-7-8-14(13(15)9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYWIFQUZLCUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis from 4-Methoxyphenol

One well-documented method starts from 4-methoxyphenol and proceeds through protection, bromination, deprotection, and re-protection steps to yield 1-benzyloxy-2-bromo-4-methoxybenzene.

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of hydroxyl group | Acetylation of 4-methoxyphenol with acetic anhydride or acetyl chloride | Formation of 4-methoxyphenyl acetate |

| 2 | Bromination at ortho position relative to methoxy | N-Bromosuccinimide (NBS) in acetonitrile (CH3CN) | 3-bromo-4-methoxyphenyl acetate |

| 3 | Hydrolysis of acetyl protecting group | Acidic or basic hydrolysis | 3-bromo-4-methoxyphenol |

| 4 | Benzylation of hydroxyl group | Benzyl bromide with base (e.g., K2CO3) in suitable solvent | This compound |

This route achieves almost quantitative yields in the final step and allows selective bromination ortho to the methoxy substituent due to directing effects. The benzyl ether protects the phenol functionality and facilitates further transformations.

Bromination of 1-Benzyloxy-4-methoxybenzene

An alternative direct bromination approach involves starting with 1-benzyloxy-4-methoxybenzene and introducing bromine at the ortho position relative to the methoxy group.

- Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS).

- Catalysts: Lewis acids such as iron (Fe) or aluminum chloride (AlCl3) to activate bromine.

- Solvents: Non-polar solvents like chloroform (CHCl3) or carbon tetrachloride (CCl4).

- Conditions: Room temperature or mild heating to control regioselectivity.

This method leverages the directing effects of the benzyloxy and methoxy groups to achieve selective bromination at the 2-position. The reaction conditions must be carefully controlled to avoid polybromination or side reactions.

Industrial scale syntheses also use this approach, often employing continuous flow reactors and automated systems to optimize yield and purity.

Synthetic Route Summary Table

Detailed Research Findings and Notes

- Selectivity: The presence of methoxy and benzyloxy groups strongly influences regioselectivity, favoring bromination ortho to the methoxy substituent due to electron-donating resonance effects.

- Protecting Groups: Acetyl and benzyl groups are used sequentially to protect phenolic hydroxyl groups during bromination, preventing undesired side reactions.

- Reagent Choice: N-Bromosuccinimide (NBS) is preferred for milder, more controllable bromination compared to elemental bromine.

- Industrial Considerations: Continuous flow reactors improve reaction control, scalability, and safety when handling bromine reagents.

- Applications: The synthesized compound serves as a versatile intermediate for Suzuki–Miyaura coupling reactions and other cross-coupling methodologies to access diverse bioactive molecules.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyloxy-2-bromo-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction Reactions: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

Substitution Reactions: Formation of substituted benzene derivatives depending on the nucleophile used.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of dehalogenated or hydroxylated benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Benzyloxy-2-bromo-4-methoxybenzene is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in drug discovery for developing agents with anti-inflammatory, antimicrobial, and anticancer properties. For instance, studies indicate that modifications to this compound can enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through enzyme modulation .

Biological Research

In biological contexts, this compound is employed to investigate the interactions of brominated and methoxylated benzene derivatives with biological systems. Research has indicated that these compounds can bind to specific enzymes or receptors, potentially modulating metabolic pathways critical for cellular functions .

Anticancer Activity

A study focused on the anticancer effects of compounds similar to this compound demonstrated significant activity against breast cancer cells. The presence of bromine and methoxy groups was found to enhance cytotoxicity, suggesting that structural modifications could lead to more potent derivatives .

Enzyme Interaction Studies

Another research effort examined the binding affinity of this compound with various biological targets. The results indicated that this compound effectively interacts with certain enzymes involved in cancer progression, leading to potential therapeutic applications .

Industrial Applications

In the industrial sector, this compound is used in producing specialty chemicals, agrochemicals, and polymers. Its unique chemical properties allow it to serve as a precursor for developing new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-benzyloxy-2-bromo-4-methoxybenzene depends on its specific application. In general, the compound can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The benzyloxy and methoxy groups can enhance the compound’s binding affinity and specificity for these targets. The bromine atom can participate in halogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of substituted bromo-methoxybenzene derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Biological Activity

1-Benzyloxy-2-bromo-4-methoxybenzene (C₁₄H₁₃BrO₂) is an aromatic compound characterized by a benzyloxy group, a bromine atom, and a methoxy group attached to a benzene ring. Its molecular weight is 293.16 g/mol, and it is primarily utilized in organic synthesis. This article focuses on the biological activity of this compound, examining its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The structural formula of this compound reveals two aromatic rings with a dihedral angle of approximately 72.6 degrees, indicating a non-planar conformation that may influence its biological interactions. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups suggests diverse reactivity profiles.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃BrO₂ |

| CAS Number | 63057-72-7 |

| Molecular Weight | 293.16 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Anticancer Potential

Research indicates that derivatives of this compound have been explored for their potential as anti-cancer agents . The compound's structure allows it to interact with biological targets, potentially modulating pathways involved in cancer progression. Specifically, its derivatives have been synthesized as analogues of colchicine, known for their cytotoxic properties against various cancer cell lines.

While specific mechanisms for this compound are not fully elucidated, studies suggest that its biological activity may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in cancer cell proliferation.

- Receptor Modulation : Its structural features could allow it to bind to receptors involved in signaling pathways related to cell growth and apoptosis.

Study on Anticancer Activity

A study investigated the anticancer effects of compounds similar to this compound, focusing on their ability to induce apoptosis in cancer cells. The findings highlighted the importance of the bromine and methoxy groups in enhancing the cytotoxicity against breast cancer cells, suggesting that modifications to the compound's structure could lead to more potent derivatives .

Interaction Studies

Another research effort examined the binding affinity of this compound with various biological targets. The results indicated that the compound could effectively interact with certain enzymes, potentially leading to inhibition of tumor growth through modulation of metabolic pathways .

Synthesis and Applications

The synthesis of this compound typically involves several steps:

- Protection of hydroxyl groups.

- Bromination using N-bromosuccinimide (NBS).

- Benzylation to introduce the benzyloxy group.

- Purification through recrystallization.

This compound serves as a versatile intermediate in organic synthesis, particularly in developing bioactive compounds through reactions like Suzuki-Miyaura coupling .

Q & A

Q. Optimization Tips :

- Use anhydrous conditions for bromination to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to ensure complete conversion.

- Purify intermediates via column chromatography to avoid carryover impurities.

How is the crystal structure of this compound determined, and what insights does it provide?

Basic

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system with space group P2₁/c. Key parameters include:

| Parameter | Value |

|---|---|

| R factor | 0.055 |

| Temperature (K) | 293 |

| Data/parameter ratio | 25.5 |

| C–C bond accuracy | ±0.009 Å |

SHELX programs (e.g., SHELXL) are used for refinement, leveraging high-resolution data to resolve atomic positions and confirm substituent orientation .

How can researchers resolve discrepancies between spectroscopic data and computational predictions for this compound?

Advanced

Discrepancies often arise in NMR chemical shifts or mass spectrometry (MS) fragmentation patterns. Methodological strategies :

- Cross-validation : Compare experimental ¹H/¹³C NMR data with density functional theory (DFT)-calculated shifts.

- High-resolution MS : Confirm molecular ion ([M+H]⁺) and fragmentation pathways using Q-TOF instruments.

- X-ray validation : Use SC-XRD to resolve ambiguities in substituent positions (e.g., bromine vs. methoxy orientation) .

What computational tools predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced

- PubChem’s PISTACHIO/REAXYS : Predict feasible reactions (e.g., Suzuki-Miyaura coupling) by analyzing bromine’s electrophilicity and steric accessibility .

- DFT calculations : Model transition states to evaluate activation barriers for substitutions at the bromine site.

- Retrosynthetic analysis : Tools like BKMS_METABOLIC identify synthetic pathways for derivatives (e.g., replacing benzyloxy with hydroxyl groups) .

What are the potential applications of this compound in pharmaceutical research?

Q. Advanced

- Intermediate synthesis : The bromine atom serves as a handle for functionalization in drug candidates (e.g., kinase inhibitors or antimicrobial agents) .

- Structure-activity studies : Modify substituents to explore electronic effects on bioactivity. For example, replacing methoxy with trifluoromethoxy enhances metabolic stability .

- Polymer precursors : Benzyl-protected derivatives are used in dendrimer synthesis for controlled drug delivery systems.

How do steric and electronic effects influence regioselectivity in further functionalization?

Q. Advanced

- Steric effects : The benzyloxy group at position 4 creates steric hindrance, directing electrophiles to the less hindered position 5 or 6.

- Electronic effects : Methoxy at position 4 is electron-donating, activating the ring for electrophilic substitutions. Bromine at position 2 deactivates adjacent positions, favoring meta/para substitution in subsequent reactions.

- Experimental validation : Use NOESY NMR to confirm spatial arrangements and DFT to model charge distribution .

Table 1: Key Synthetic and Structural Data

| Property | Value/Description | Source |

|---|---|---|

| Synthetic yield | ~85% after purification | |

| Melting point | 98–100°C | |

| Crystallographic space group | P2₁/c | |

| Key MS fragment | m/z 307 ([M+H]⁺) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.